

Mass Spectrometry Guide: Confirming the Identity of H-Ala-Ala-OH

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Compound of Interest

Compound Name: *H-Ala-Ala-OH*

Cat. No.: *B112206*

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Mass Spectrometry Analysis of the Dipeptide **H-Ala-Ala-OH**.

This guide provides a comprehensive comparison of mass spectrometry data for confirming the identity of the dipeptide **H-Ala-Ala-OH** (L-Alanyl-L-alanine). It includes detailed experimental protocols, comparative data for alternative dipeptides, and visual workflows to ensure accurate identification and differentiation from structurally similar molecules.

Introduction

H-Ala-Ala-OH is a simple dipeptide composed of two L-alanine residues. Its accurate identification is crucial in various research and development settings, including peptide synthesis, drug discovery, and metabolomics. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique for the definitive identification of peptides by providing information on both the molecular weight and amino acid sequence through fragmentation analysis. This guide outlines the expected mass spectrometry data for **H-Ala-Ala-OH** and compares it with other dipeptides, such as H-Val-Ala-OH and H-Gly-Ala-OH, to highlight the specificity of the analysis.

Data Presentation: Comparative Mass Spectrometry Data

The identity of a peptide is confirmed by matching the experimentally observed mass-to-charge ratio (m/z) of the protonated molecule ($[M+H]^+$) and its characteristic fragment ions (primarily b- and y-ions) with theoretical values. The tables below summarize the theoretical monoisotopic m/z values for **H-Ala-Ala-OH** and two alternative dipeptides.

Table 1: Theoretical m/z Values for **H-Ala-Ala-OH** and Its Key Fragment Ions

Ion Type	Sequence	Theoretical m/z ($[M+H]^+$)
Precursor	H-Ala-Ala-OH	161.0921
b ₁	Ala	72.0446
y ₁	Ala	90.0550

Table 2: Comparative Theoretical m/z Values for Alternative Dipeptides

Peptide	Precursor Ion ($[M+H]^+$)	b ₁ Ion	y ₁ Ion
H-Val-Ala-OH	189.1234	100.0759	90.0550
H-Gly-Ala-OH	147.0764	58.0291	90.0550

Experimental Protocols

This section details a standard protocol for the analysis of **H-Ala-Ala-OH** using an electrospray ionization tandem mass spectrometer.

Sample Preparation

- Stock Solution:** Prepare a 1 mg/mL stock solution of the peptide by dissolving it in a 50:50 (v/v) mixture of acetonitrile and deionized water.
- Working Solution:** Dilute the stock solution to a final concentration of 1-10 pmol/μL using the same solvent mixture.

- Acidification: To enhance protonation and ionization efficiency, add formic acid to the working solution to a final concentration of 0.1% (v/v).

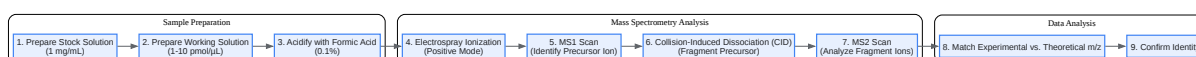
Mass Spectrometry Analysis

The following parameters are a general guideline and should be optimized for the specific instrument in use.

- Ionization Mode: Positive Electrospray Ionization (ESI)
- Capillary Voltage: 3.0-4.0 kV
- Drying Gas (N₂): Flow rate of 5-10 L/min
- Gas Temperature: 300-350 °C
- MS Scan Range: m/z 50-500
- MS/MS Analysis:
 - Precursor Ion Selection: Isolate the [M+H]⁺ ion of **H-Ala-Ala-OH** (theoretically m/z 161.09).
 - Collision Gas: Argon or Nitrogen
 - Collision Energy: Optimize to achieve a good distribution of fragment ions (typically 10-30 eV).

Mandatory Visualizations

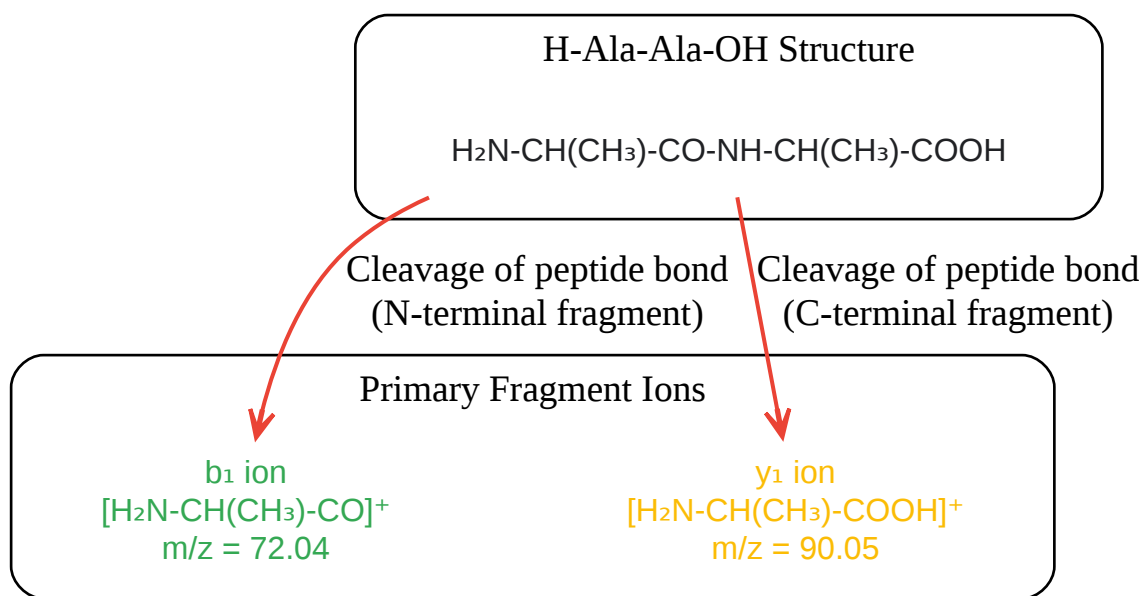
Experimental Workflow



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Caption: Workflow for **H-Ala-Ala-OH** Identification by ESI-MS/MS.

Fragmentation Pathway of H-Ala-Ala-OH



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